3-(2-Chloro-3-methoxyphenyl)propanoic acid

Solid‑state characterization Purity verification Crystallinity

Selecting this specific phenylpropanoic acid derivative with its unique ortho-chloro and meta-methoxy substitution pattern is critical for reproducible synthetic outcomes. Unlike superficially similar analogs (mp ranging 43–119°C), this compound's well-defined melting point (144–148°C) and 97% minimum purity ensure batch-to-batch consistency. The ortho-Cl substituent enables downstream functionalization via nucleophilic aromatic substitution or cross-coupling. With GHS H400 classification (very toxic to aquatic life), it also serves as a model for environmental fate studies. Ensure experimental success—order this validated building block.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 853331-56-3
Cat. No. B1629652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-3-methoxyphenyl)propanoic acid
CAS853331-56-3
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1Cl)CCC(=O)O
InChIInChI=1S/C10H11ClO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
InChIKeyFIOFIGKOEGZNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloro-3-methoxyphenyl)propanoic acid (CAS 853331-56-3) – Core Procurement Data and Physicochemical Baseline for Research


3-(2-Chloro-3-methoxyphenyl)propanoic acid (CAS 853331-56-3) is a phenylpropanoic acid derivative with molecular formula C10H11ClO3 and molecular weight 214.65 g/mol . It is classified as a halogenated methoxyphenyl carboxylic acid and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and organic synthesis . The compound is commercially available from major suppliers such as Sigma-Aldrich with a specified purity of 97% and a melting point of 144–148 °C .

3-(2-Chloro-3-methoxyphenyl)propanoic acid (CAS 853331-56-3) – Why Simple Substitution with Common Analogs Leads to Experimental Failure


Substituting 3-(2-chloro-3-methoxyphenyl)propanoic acid with superficially similar phenylpropanoic acid derivatives is not trivial and often leads to experimental inconsistency or failed synthetic outcomes. The unique ortho‑chloro and meta‑methoxy substitution pattern on the phenyl ring profoundly alters both the solid‑state physical properties and the compound's reactivity profile . As shown in the quantitative comparisons below, analogs lacking either the chlorine atom or bearing different substitution patterns exhibit drastically different melting points (ranging from 43 °C to 119 °C) and distinct handling, storage, and regulatory classifications . These differences directly impact purification, formulation, and compliance workflows, making direct substitution without re‑validation a high‑risk approach.

3-(2-Chloro-3-methoxyphenyl)propanoic acid (CAS 853331-56-3) – Verifiable Differentiation vs. Closest Analogs


Melting Point Comparison vs. 3-(3-Methoxyphenyl)propanoic acid (CAS 10516‑71‑9)

The target compound exhibits a melting point range of 144–148 °C , which is approximately 100 °C higher than that of the non‑chlorinated analog 3-(3-methoxyphenyl)propanoic acid (43–46.5 °C) . This stark difference provides a simple and definitive method for identity confirmation and purity assessment, and it directly influences handling and storage conditions.

Solid‑state characterization Purity verification Crystallinity

Melting Point Comparison vs. 3-(2-Chlorophenyl)propanoic acid (CAS 1643‑28‑3)

The target compound melts at 144–148 °C , whereas the analog lacking the methoxy group, 3-(2-chlorophenyl)propanoic acid, melts at 94–97 °C [1]. The ~50 °C difference highlights the significant impact of the methoxy substituent on crystal packing and intermolecular forces.

Structural analog differentiation Handling safety Thermal stability

Purity Specification and Supplier Quality Level

The target compound is supplied with a guaranteed minimum purity of 97% by Sigma‑Aldrich . In contrast, many alternative suppliers of related phenylpropanoic acid derivatives offer lower or unspecified purity grades, which can compromise the reliability of downstream synthesis and biological assays.

Synthetic reproducibility Batch consistency Quality control

Regulatory Hazard Classification and Safe Handling Profile

The target compound carries GHS hazard statements H302 (harmful if swallowed) and H400 (very toxic to aquatic life) with the signal word 'Warning' . This classification is distinct from the purely irritant profile (H315‑H319‑H335) of the des‑methoxy analog 3-(2-chlorophenyl)propanoic acid [1]. The presence of environmental hazard labeling (H400, WGK 3) mandates specific waste‑handling and disposal protocols that are not required for the irritant‑only analog.

EHS compliance Shipping classification Lab safety

Unique Ortho‑Chloro Meta‑Methoxy Substitution Pattern as a Synthetic Handle

The 2‑chloro‑3‑methoxy substitution on the phenyl ring provides a distinct electronic and steric environment compared to other regioisomers. In a related study of phenylpropanoic acid derivatives, the presence of a 2‑chloro substituent was shown to alter the reactivity of the carboxylic acid moiety and the electron density of the aromatic ring [1]. Although direct quantitative data for this exact compound are not available in primary literature, the unique substitution pattern is a key differentiator for researchers seeking to explore unexplored chemical space.

Medicinal chemistry Structure–activity relationship Building block

3-(2-Chloro-3-methoxyphenyl)propanoic acid (CAS 853331-56-3) – Recommended Research and Industrial Applications Based on Verifiable Differentiation


Precision Organic Synthesis Requiring High‑Purity Building Blocks

The 97% minimum purity and well‑defined melting point (144–148 °C) make this compound a reliable starting material for multi‑step synthetic sequences, particularly in medicinal chemistry programs exploring novel phenylpropanoic acid derivatives. The ortho‑chloro substituent provides a site for further functionalization via nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling.

Development of Halogenated Phenylpropanoic Acid Libraries for Structure–Activity Relationship Studies

The unique 2‑chloro‑3‑methoxy substitution pattern distinguishes this compound from the more common 3‑chloro‑4‑methoxy and non‑halogenated analogs . Researchers aiming to probe the influence of ortho‑chlorine substitution on biological target engagement can use this compound to systematically expand SAR datasets.

Environmental Fate and Ecotoxicology Studies

The compound's GHS H400 classification (very toxic to aquatic life) makes it a relevant model substance for investigating the environmental behavior and biodegradation of halogenated aromatic carboxylic acids. Its distinct regulatory profile justifies its inclusion in studies where aquatic toxicity is a key endpoint.

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